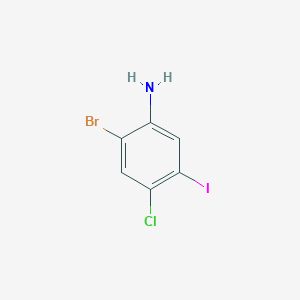

2-Bromo-4-chloro-5-iodo-phenylamine

Beschreibung

2-Bromo-4-chloro-5-iodo-phenylamine (molecular formula C₆H₄BrClIN) is a halogen-substituted aniline derivative featuring bromine, chlorine, and iodine atoms at the 2-, 4-, and 5-positions of the benzene ring, respectively. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediate preparation, due to its unique halogen substitution pattern. The presence of multiple halogens influences its electronic properties, steric profile, and reactivity, making it a versatile building block for complex molecules.

Eigenschaften

IUPAC Name |

2-bromo-4-chloro-5-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYZZPHAESHPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogen-Substituted Phenylamines

4-Bromo-5-fluoro-2-iodo-phenylamine (CAS 1219741-79-3)

- Structure : Substitutes chlorine in the target compound with fluorine at position 4.

- Molecular Formula : C₆H₄BrFIN.

- Key Differences :

- Fluorine’s smaller atomic radius reduces steric hindrance compared to iodine at position 5.

- The electron-withdrawing nature of fluorine enhances electrophilic substitution reactivity at the para position.

- Applications : Used in fluorescent probes due to fluorine’s unique photophysical properties .

5′-Bromo-2′-fluoro-4-methyl-3-biphenylamine (CAS 1541521-18-9)

- Structure : Biphenyl core with bromo (5′), fluoro (2′), and methyl (4) substituents.

- Molecular Formula : C₁₃H₁₁BrFN.

- Key Differences: Extended biphenyl system increases molecular weight (280.14 g/mol) and lipophilicity. Methyl group enhances solubility in non-polar solvents compared to the target compound.

- Applications : Intermediate in kinase inhibitor synthesis .

Pyridine-Based Halogenated Amines

5-Bromo-4-chloropyridin-2-amine (CAS 4214-74-8)

- Structure : Pyridine ring with bromo (5), chloro (4), and amine (2) groups.

- Molecular Formula : C₅H₄BrClN₂.

- Key Differences :

- Pyridine’s electron-deficient ring enhances reactivity in nucleophilic aromatic substitution.

- Lower steric demand compared to the benzene core of the target compound.

- Applications : Precursor for agrochemicals and antiviral drugs .

4-Bromo-5-chloro-2-methylpyridine (CAS 1184917-16-5)

- Structure : Methyl substitution at position 2, bromo (4), and chloro (5) on pyridine.

- Molecular Formula : C₆H₅BrClN.

- Key Differences :

- Methyl group increases stability against oxidation.

- Pyridine’s nitrogen atom facilitates coordination in metal-catalyzed reactions.

- Applications : Ligand in catalytic systems .

Benzylamine Derivatives

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)

- Structure : Benzylamine with bromo (2) and fluoro (4) substituents.

- Molecular Formula : C₇H₇BrFClN.

- Key Differences :

- Benzylamine group introduces a primary amine, enhancing nucleophilicity.

- Hydrochloride salt improves crystallinity and shelf stability.

- Applications : Intermediate in antihypertensive drug synthesis .

4-Bromo-2-fluorobenzyl Chloride (CAS 85510-82-3)

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Structure | Applications |

|---|---|---|---|---|---|

| 2-Bromo-4-chloro-5-iodo-phenylamine | C₆H₄BrClIN | 328.37 | Br (2), Cl (4), I (5) | Benzene | Pharmaceutical intermediates |

| 4-Bromo-5-fluoro-2-iodo-phenylamine | C₆H₄BrFIN | 314.91 | Br (4), F (5), I (2) | Benzene | Fluorescent probes |

| 5′-Bromo-2′-fluoro-4-methyl-3-biphenylamine | C₁₃H₁₁BrFN | 280.14 | Br (5′), F (2′), CH₃ (4) | Biphenyl | Kinase inhibitors |

| 5-Bromo-4-chloropyridin-2-amine | C₅H₄BrClN₂ | 207.46 | Br (5), Cl (4) | Pyridine | Agrochemicals |

| 2-Bromo-4-fluorobenzylamine HCl | C₇H₇BrFClN | 240.50 | Br (2), F (4), NH₂CH₂ | Benzene | Antihypertensive drugs |

Research Findings and Trends

- Reactivity : Halogen positioning (e.g., iodine at position 5 in the target compound) significantly impacts cross-coupling efficiency. Larger halogens (I > Br > Cl) enhance oxidative addition in palladium catalysis .

- Stability : Pyridine-based analogs exhibit higher thermal stability due to aromatic nitrogen, while benzylamines are prone to hydrolysis unless stabilized as salts .

- Market Trends : Bromo- and iodo-substituted anilines are in demand for radiopharmaceuticals, driven by iodine’s utility in imaging agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.